molecular formula C13H12ClN B2609525 5,6-Dihydrophenanthridine hydrochloride CAS No. 100727-06-8

5,6-Dihydrophenanthridine hydrochloride

Cat. No. B2609525
CAS RN: 100727-06-8
M. Wt: 217.7
InChI Key: BKCXLWCLKOIGOS-UHFFFAOYSA-N
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Description

5,6-Dihydrophenanthridine hydrochloride is a chemical compound with the molecular formula C13H12ClN and a molecular weight of 217.70 . It is used for research purposes .


Synthesis Analysis

The synthesis of 5,6-Dihydrophenanthridines has been achieved via a palladium-catalyzed intramolecular dehydrogenative coupling reaction of two simple arenes . A new o-silylaryl triflate precursor was developed to increase reactivity and enable both electron-rich and electron-poor aryl amines to undergo cyclisation .


Molecular Structure Analysis

The molecular structure of this compound involves a common aza heterocycle framework of natural products and pharmaceuticals . The formation of their aryl-aryl bond is a key step in the structural feature of 5,6-Dihydrophenanthridines .


Chemical Reactions Analysis

5,6-Dihydrophenanthridines are prepared from aryl amines via intramolecular addition to N-tethered arynes under mild conditions . The approach features a broad substrate scope and good tolerance of functional groups .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 198-199°C . It has a molecular weight of 217.7 .

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • Palladium-Catalyzed Synthesis : 5,6-Dihydrophenanthridines have been synthesized via a palladium-catalyzed intramolecular C−H/C−H dehydrogenative coupling reaction, offering an efficient alternative synthesis route for these compounds. This method shows a broad substrate scope and good tolerance of functional groups (Wang et al., 2023).

  • Synthesis via N,O-Acetal TMS Ethers : Another synthesis approach for 5,6-dihydrophenanthridines involves a sequential reduction-cyclization reaction of N-acylcarbamates using N,O-acetal TMS ethers as a stable N-acyliminium ion precursor (Lee et al., 2013).

  • Pictet–Spengler Reaction Mediation : The selective synthesis of 5,6-dihydrophenanthridines and their fully aromatized analogues has been achieved via the Pictet–Spengler reaction mediated by propylphosphonic anhydride (T3P). This method appears more flexible and efficient than conventional routes (Augustine et al., 2012).

  • Organocatalytic Enantioselective Synthesis : A method for the enantioselective synthesis of chiral 5,6-dihydrophenanthridines has been developed, yielding high enantioselectivities and yields using H8-BINOL derived chiral imidodiphosphoric acid (Wang et al., 2017).

Biological and Pharmacological Research

  • Inhibition of Acetylcholinesterase : 5,6-Secolycorines with a 5,6-dihydrophenanthridine skeleton showed inhibitory activity against acetylcholinesterase, which is more potent than galanthamine, indicating potential therapeutic applications (Lee et al., 2007).

  • Interaction with Genotoxicity in Cancer Cells : N-(6-oxo-5,6-dihydrophenanthridin-2-yl)-(N,N-dimethylamino)acetamide hydrochloride (PJ34) was studied for its potential biological activity on the genotoxicity induced by melphalan in human multiple myeloma cells, showing that PJ34 enhances melphalan efficacy and protects DNA from damage (Xiong et al., 2015).

  • Cytostatic Activity in Cancer Research : Studies on 5,6-dihydro-5-azacytidine hydrochloride, a soluble analog of 5-azacytidine, have shown cytostatic activity against mouse leukemic L1210 cells, contributing to the understanding of its role in cancer treatment (Voytek et al., 1977).

Safety and Hazards

The safety information for 5,6-Dihydrophenanthridine hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthesis of 5,6-Dihydrophenanthridine hydrochloride via palladium-catalyzed intramolecular dehydrogenative coupling reaction offers an efficient alternative synthesis route for important 5,6-Dihydrophenanthridine compounds . This method has a broad substrate scope and good tolerance of functional groups, suggesting potential for further exploration and application .

properties

IUPAC Name

5,6-dihydrophenanthridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N.ClH/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13;/h1-8,14H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCXLWCLKOIGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C3N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100727-06-8
Record name 5,6-dihydrophenanthridine hydrochloride
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